Benzenesulfinamide, 2,4,6-tris(1-methylethyl)-, [S(R)]-
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Overview
Description
®-2,4,6-Triisopropylbenzenesulfinamide is an organic compound that belongs to the class of sulfinamides. It is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,4,6-Triisopropylbenzenesulfinamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfinyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of ®-2,4,6-Triisopropylbenzenesulfinamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-2,4,6-Triisopropylbenzenesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfinamide group to sulf
Properties
Molecular Formula |
C15H25NOS |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,4,6-tri(propan-2-yl)benzenesulfinamide |
InChI |
InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3 |
InChI Key |
GNCSGVCOUMKURC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |
Origin of Product |
United States |
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